Grossman's sealer

Description

Structure

3D Structure

Properties

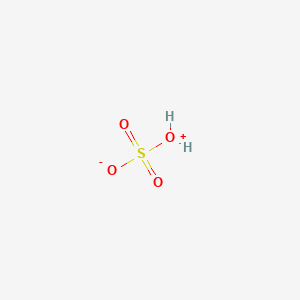

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Powder Components

Liquid Component

Mixing Protocol

-

Spatulation : Manual mixing for 120 seconds to achieve a "smooth and creamy" consistency, verified when the mixture clings to a spatula for 10–15 seconds before detaching.

-

Setting Reaction : Zinc oxide reacts with eugenol in a hydrolysis-polymerization process:

This forms a rigid zinc eugenolate matrix, with residual eugenol undergoing oxidative cross-linking.

Modern Modifications Using Zinc Oxide Nanoparticles

Recent advancements have incorporated zinc oxide nanoparticles (ZnO-Np) to address limitations such as prolonged setting times and solubility.

Synthesis of ZnO Nanoparticles

A sol-gel method using gelatin as a templating agent yields spherical ZnO-Np (20 nm diameter, 99.5% purity):

-

Gelatin Solution : 10 g gelatin dissolved in 150 mL deionized water at 60°C.

-

Zinc Nitrate Precursor : Zn(NO₃)₂·6H₂O dissolved in water and combined with the gelatin solution.

-

Calcination : Heated at 500–700°C to produce crystalline ZnO-Np, confirmed via X-ray diffraction (XRD) and transmission electron microscopy (TEM).

Formulation Adjustments

Experimental sealers replace conventional ZnO with ZnO-Np at varying concentrations:

| ZnO-Np Concentration | Setting Time (min) | Solubility (%) | ANSI/ADA Compliance |

|---|---|---|---|

| 0% (Control) | 86.0 ± 2.55 | 4.68 ± 1.02 | Non-compliant |

| 25% | 86.0 ± 2.55 | 2.95 ± 0.45 | Compliant |

| 50% | 72.4 ± 3.21 | 3.10 ± 0.52 | Compliant |

| 75% | 65.8 ± 2.89 | 4.57 ± 0.80 | Non-compliant |

| 100% | 58.3 ± 3.45 | 4.09 ± 0.76 | Non-compliant |

Key Findings :

-

25% ZnO-Np : Optimal balance, reducing solubility to 2.95% (within ANSI/ADA’s 3% threshold) without altering setting time.

-

Higher Concentrations : Accelerated setting but increased solubility due to nanoparticle agglomeration.

Physicochemical Characterization

Setting Time Analysis

The traditional sealer sets in 86.0 ± 2.55 minutes, while ZnO-Np variants exhibit dose-dependent reductions:

This linear relationship (R² = 0.94) underscores nanoparticles' role in accelerating hydrolysis.

Flow and Solubility

-

Flow : All formulations meet ANSI/ADA standards (≥20 mm diameter).

-

Solubility Mechanism : Free eugenol leaching and sodium tetraborate dissolution contribute to mass loss, mitigated by ZnO-Np’s denser microstructure.

Comparative Analysis of Preparation Techniques

Traditional vs. Nanoparticle-Modified Methods

| Parameter | Traditional Sealer | 25% ZnO-Np Sealer |

|---|---|---|

| Setting Time | 86.0 ± 2.55 min | 86.0 ± 2.55 min |

| Solubility | 4.68 ± 1.02% | 2.95 ± 0.45% |

| Antimicrobial Efficacy | Moderate (Zn²⁺ release) | Enhanced (Nanoparticle surface reactivity) |

| ANSI/ADA Compliance | Non-compliant | Compliant |

Chemical Reactions Analysis

Polyglyceryl-3 caprate primarily undergoes esterification reactions. It is synthesized by reacting glycerin with capric acid under acidic or basic conditions. The major product formed from this reaction is polyglyceryl-3 caprate itself .

Scientific Research Applications

Physicochemical Properties

The physicochemical properties of Grossman's sealer have been extensively studied. Key attributes include:

- Sealing Ability : this compound exhibits superior sealing capabilities compared to many contemporary sealers. Studies show it effectively fills voids and prevents bacterial infiltration .

- Setting Time : It has a relatively slow setting time, which allows for adequate manipulation during application.

- Solubility : The sealer is insoluble in tissue fluids, which is crucial for maintaining the integrity of the seal over time.

Comparative Data Table of Physicochemical Properties

| Property | This compound | Other Sealers (e.g., Bioceramic) |

|---|---|---|

| Sealing Ability | High | Moderate |

| Setting Time | Slow | Variable |

| Radiopacity | Present | Present |

| Biocompatibility | High | High |

| Solubility | Insoluble | Variable |

Biocompatibility

Biocompatibility is a critical factor in the success of any root canal sealer. This compound has been shown to elicit minimal inflammatory responses in both in vitro and in vivo studies. A systematic review indicated that while some sealers exhibit significant cytotoxicity, this compound typically demonstrates mild tissue reactions .

Case Study Insights

- In Vitro Studies : Research indicated that this compound had a lower cytotoxic potential than several newer materials when tested on cell cultures. This suggests that it is less likely to cause adverse reactions when used clinically .

- In Vivo Studies : Clinical evaluations have shown that patients treated with Grossman’s sealer report fewer complications related to tissue irritation compared to those treated with other sealers .

Clinical Applications

This compound is primarily utilized in:

- Endodontic Procedures : It is employed for sealing root canals after the removal of infected pulp tissue.

- Retreatment Cases : Its solubility allows for easier removal when retreating previously treated canals.

- Pediatric Dentistry : Due to its favorable biocompatibility profile, it is often used in pediatric cases where minimizing trauma to developing tissues is crucial.

Mechanism of Action

Polyglyceryl-3 caprate exerts its effects by facilitating the blending of water and oil-based ingredients in formulations. It acts as a surfactant, reducing the surface tension between different phases, thereby creating a stable emulsion. This mechanism is crucial in ensuring the uniform distribution of active ingredients in cosmetic products .

Comparison with Similar Compounds

Zinc Oxide-Eugenol (ZnO-E) Sealers

Grossman's sealer shares its chemical basis with other ZnO-E sealers like Tubli-Seal EWT and Pulp Canal Sealer. Key comparisons include:

- Antimicrobial Activity: ZnO-E sealers exhibit inherent antimicrobial properties due to eugenol, which disrupts bacterial cell membranes. However, this compound has shown variable cytotoxicity in vitro, with higher toxicity than Cavit but lower than N2 and Rickert's sealers .

- Physical Properties: A 2016 study demonstrated that replacing 25% of Grossman's ZnO with zinc oxide nanoparticles (ZnO-Np) reduced setting time (from 148 minutes to 85 minutes) and improved dimensional stability, meeting ANSI/ADA standards .

- Tooth Discoloration: Like other ZnO-E sealers, Grossman's can cause tooth discoloration due to eugenol oxidation. A nano-ZnO-E sealer (NZOE) showed comparable discoloration to AH-26 and Pulp Canal Sealer, highlighting a persistent limitation of this class .

Table 1: Key Properties of ZnO-E Sealers

| Property | This compound | Tubli-Seal EWT | NZOE Sealer |

|---|---|---|---|

| Setting Time (min) | 148 | 90 | 120 |

| Solubility (% mass loss) | 3.2 | 2.8 | 2.5 |

| Cytotoxicity | Moderate | Low | Moderate |

| Discoloration Potential | High | Moderate | High |

Resin-Based Sealers (e.g., AH Plus, ADseal)

Resin sealers, such as epoxy-amine AH Plus, are praised for their superior adhesion and low solubility:

- Adhesion Strength : AH Plus exhibits significantly higher bond strength (3.5–4.2 MPa) compared to this compound (1.8 MPa) due to its ability to penetrate dentinal tubules .

- Biocompatibility : While AH Plus initially causes mild inflammation, its cytotoxicity diminishes over time, unlike this compound, which shows persistent cytotoxicity in vitro .

- Solubility : AH Plus meets Grossman's ideal of insolubility (<3% mass loss), whereas this compound exceeds this threshold in some formulations (up to 3.2%) .

Calcium Hydroxide-Based Sealers (e.g., Sealapex, Apexit Plus)

These sealers promote periapical healing but face solubility challenges:

- Biomimetic Properties : Sealapex stimulates hard tissue formation but undergoes ionic dissociation, leading to solubility rates (5–7%) that violate Grossman's criteria .

- Antimicrobial Efficacy: this compound outperforms calcium hydroxide sealers in antibacterial activity due to eugenol, which remains active longer than calcium hydroxide's transient pH elevation .

Bioceramic Sealers (e.g., Endosequence BC, MTA-Fillapex)

Bioceramic sealers represent advancements in biocompatibility and bioactivity:

- Biocompatibility : Bioceramic sealers like Endosequence BC show minimal inflammation in vivo, contrasting with Grossman's moderate cytotoxicity .

- Solubility : MTA-Fillapex (first-generation bioceramic) suffers from high solubility (4.5%), whereas newer bioceramics (e.g., Bio-C Sealer) achieve <1% mass loss, aligning closer to Grossman's ideals than Grossman's itself .

- Chemical Stability : Bioceramics form hydroxyapatite upon hydration, enabling chemical bonding with dentin—a property absent in this compound .

Table 2: this compound vs. Bioceramic Sealers

| Property | This compound | MTA-Fillapex | Bio-C Sealer |

|---|---|---|---|

| Solubility (% mass loss) | 3.2 | 4.5 | 0.9 |

| Biocompatibility | Moderate | Low | High |

| Adhesion Mechanism | Mechanical | Chemical | Chemical |

| Antimicrobial Duration | Long (eugenol) | Short | Moderate |

Calcium Silicate-Based Sealers (e.g., AH Plus Bioceramic)

These combine resin and bioceramic advantages:

- pH and Bioactivity : AH Plus Bioceramic maintains an alkaline pH (10.5) and releases calcium ions, promoting remineralization—a feature absent in Grossman's formula .

- Film Thickness : this compound has a film thickness of 40–50 µm, exceeding the ideal 20 µm, while AH Plus Bioceramic achieves 25 µm, enhancing adaptation .

Q & A

What experimental protocols are standard for evaluating Grossman's sealer efficacy in root canal obturation?

Level: Basic

Methodological Answer:

In vitro studies typically assess this compound using standardized smear layer removal protocols and sealer penetration measurements. For example, electron microscopy evaluates smear layer removal efficiency, while confocal laser scanning microscopy (CLSM) quantifies sealer penetration depth using fluorescent markers (e.g., rhodamine B-labeled sealers). Root sections (coronal, middle, apical) are analyzed to account for anatomical variability .

How can researchers resolve contradictory findings in studies on this compound penetration depth?

Level: Advanced

Methodological Answer:

Contradictions may arise from differences in irrigation techniques, root canal taper, or evaluation methods. To address this:

- Standardize experimental parameters (e.g., photon-initiated photoacoustic streaming vs. conventional irrigation).

- Apply non-parametric statistical tests (e.g., Mann-Whitney U for non-normal data) and multifactorial ANOVA to isolate variables.

- Conduct systematic reviews integrating heterogeneous datasets, using Boolean operators (AND/OR) to refine searches across databases like PubMed and Web of Science .

What advanced statistical methods are recommended for comparative studies of this compound?

Level: Advanced

Methodological Answer:

For multifactorial comparisons (e.g., sealer performance across root levels or irrigation methods):

- Use three-way ANOVA to analyze interactions between variables (e.g., canal taper, irrigation technique, root level).

- Apply Friedman tests for repeated measures in non-parametric datasets.

- Post hoc analyses (e.g., Tukey’s test) adjust for multiple comparisons, ensuring robust conclusions .

How can researchers ensure comprehensive literature coverage in systematic reviews on this compound?

Level: Advanced

Methodological Answer:

- Combine Google Scholar with discipline-specific databases (e.g., PubMed, Embase) using advanced search operators:

intitle:"this compound"to target title mentions.source:"Journal of Endodontics"to filter by journal.

- Include grey literature (e.g., conference abstracts, theses) by searching institutional repositories and manually screening results beyond the first 300 entries .

What methodologies validate long-term stability of this compound in clinical studies?

Level: Basic

Methodological Answer:

- Longitudinal clinical studies track outcomes (e.g., radiographic sealing integrity) over 5–10 years.

- In vitro aging protocols simulate physiological conditions (e.g., thermal cycling, pH fluctuations) to assess material degradation.

- Standardized scoring systems (e.g., smear layer removal scores) ensure reproducibility across labs .

How should experiments control variables affecting this compound performance?

Level: Advanced

Methodological Answer:

- Standardize root canal anatomy using extracted teeth with similar curvature/dimensions.

- Control irrigation protocols (e.g., NaOCl concentration, activation time) to minimize variability.

- Use blinded evaluators for microscopy/CMSL assessments to reduce bias .

What practices validate antimicrobial efficacy results in this compound studies?

Level: Advanced

Methodological Answer:

- Employ dual assessment methods : microbial culture counts and biochemical assays (e.g., endotoxin detection).

- Include positive controls (e.g., chlorhexidine) and negative controls (untreated samples).

- Replicate experiments across independent labs to confirm reproducibility .

How can citation tracking tools identify influential studies on this compound?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.